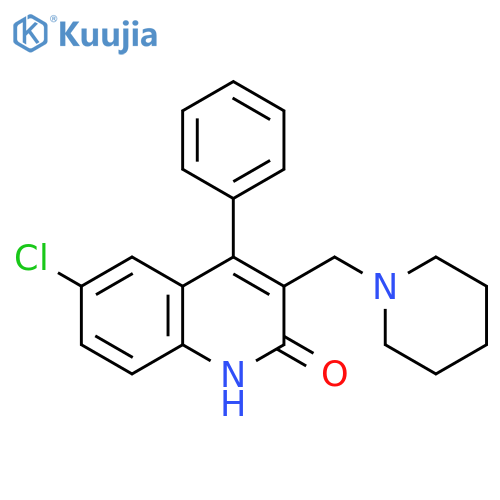Cas no 50494-77-4 (6-chloro-4-phenyl-3-(piperidin-1-yl)methyl-1,2-dihydroquinolin-2-one)

50494-77-4 structure
商品名:6-chloro-4-phenyl-3-(piperidin-1-yl)methyl-1,2-dihydroquinolin-2-one
CAS番号:50494-77-4
MF:C21H21ClN2O
メガワット:352.857244253159
CID:6019966
6-chloro-4-phenyl-3-(piperidin-1-yl)methyl-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 6-chloro-4-phenyl-3-(piperidin-1-yl)methyl-1,2-dihydroquinolin-2-one
- 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one
- 2(1H)-Quinolinone, 6-chloro-4-phenyl-3-(1-piperidinylmethyl)-
-
- インチ: 1S/C21H21ClN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25)
- InChIKey: PHGKTXOIVHVYHO-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(Cl)C=C2)C(C2=CC=CC=C2)=C(CN2CCCCC2)C1=O
じっけんとくせい
- 密度みつど: 1.236±0.06 g/cm3(Predicted)
- ふってん: 531.2±50.0 °C(Predicted)
- 酸性度係数(pKa): 10.29±0.70(Predicted)
6-chloro-4-phenyl-3-(piperidin-1-yl)methyl-1,2-dihydroquinolin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1551-0075-15mg |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-25mg |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-5mg |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-10μmol |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-2μmol |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-20mg |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-2mg |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-10mg |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-20μmol |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1551-0075-5μmol |
6-chloro-4-phenyl-3-[(piperidin-1-yl)methyl]-1,2-dihydroquinolin-2-one |
50494-77-4 | 90%+ | 5μmol |
$63.0 | 2023-07-28 |
6-chloro-4-phenyl-3-(piperidin-1-yl)methyl-1,2-dihydroquinolin-2-one 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
50494-77-4 (6-chloro-4-phenyl-3-(piperidin-1-yl)methyl-1,2-dihydroquinolin-2-one) 関連製品
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
